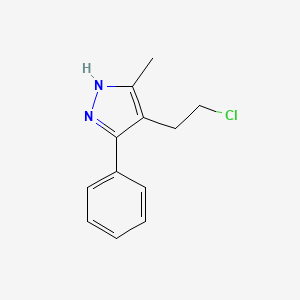![molecular formula C8H15ClN2O B13330818 N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride functional group attached to a N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl] moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride typically involves the reaction of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine+Phosgene→N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols. The use of continuous flow reactors and automated systems helps in minimizing the risks associated with phosgene handling. Additionally, alternative methods such as the use of triphosgene, a safer phosgene substitute, are explored to enhance safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine and carbon dioxide.
Aminolysis: Reaction with amines results in the formation of ureas.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Aqueous acidic or basic conditions facilitate hydrolysis.
Aminolysis Conditions: Reactions with primary or secondary amines under mild conditions.
Major Products Formed
Substituted Carbamates: Formed from nucleophilic substitution.
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine: Formed from hydrolysis.
Ureas: Formed from aminolysis.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride involves the reactivity of the carbamoyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine: A precursor in the synthesis of the carbamoyl chloride derivative.
N-methyl-2-pyrrolidone: A structurally related compound with different functional groups and applications.
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamate: A product formed from the reaction of the carbamoyl chloride with alcohols.
Uniqueness
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride is unique due to its highly reactive carbamoyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and form diverse products distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C8H15ClN2O |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-10-5-3-4-7(10)6-11(2)8(9)12/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
CJIXXVNHPUEERU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CN(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


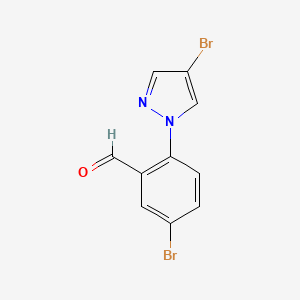
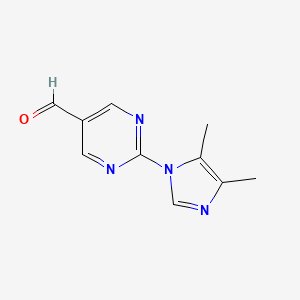
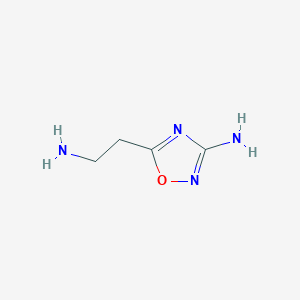
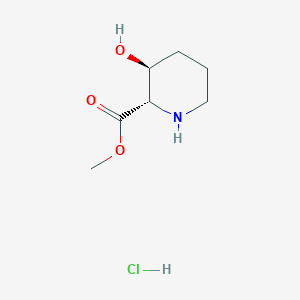
![2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13330758.png)
![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)
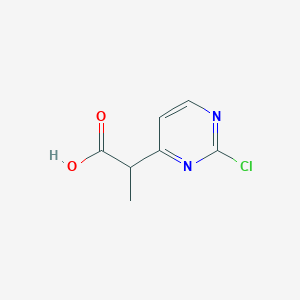
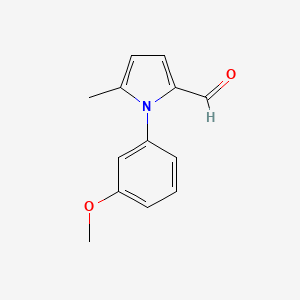
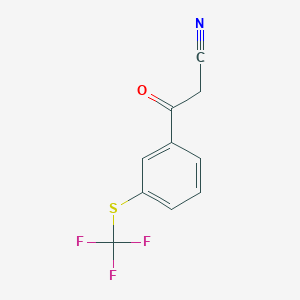

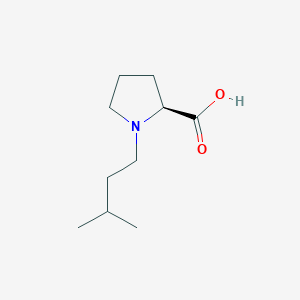
![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)
